Cas no 139287-43-7 ([1,1'-Biphenyl]-2-carboxylic acid, 3-methoxy-)

[1,1'-Biphenyl]-2-carboxylic acid, 3-methoxy- is a biphenyl derivative featuring a carboxylic acid functional group at the 2-position and a methoxy substituent at the 3-position. This compound is valued in organic synthesis and pharmaceutical research for its role as an intermediate in the preparation of more complex molecules. Its biphenyl core provides structural rigidity, while the methoxy and carboxylic acid groups offer sites for further functionalization, enabling diverse chemical modifications. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in cross-coupling reactions and other transformations. Its well-defined structure and reactivity make it a useful building block for fine chemicals and drug discovery applications.
[1,1'-Biphenyl]-2-carboxylic acid, 3-methoxy- structure
139287-43-7 structure
Product name:[1,1'-Biphenyl]-2-carboxylic acid, 3-methoxy-
CAS No:139287-43-7
MF:C14H12O3
Molecular Weight:228.24328
CID:1276046
PubChem ID:15112183

[1,1'-Biphenyl]-2-carboxylic acid, 3-methoxy- 化学的及び物理的性質

名前と識別子

    • [1,1'-Biphenyl]-2-carboxylic acid, 3-methoxy-
    • 6-methoxy-2-phenylbenzoic acid
    • 139287-43-7
    • 3-methoxybiphenyl-2-carboxylic acid
    • SCHEMBL4002652
    • DB-136840
    • インチ: InChI=1S/C14H12O3/c1-17-12-9-5-8-11(13(12)14(15)16)10-6-3-2-4-7-10/h2-9H,1H3,(H,15,16)
    • InChIKey: UOBYVBGCMZCHFR-UHFFFAOYSA-N
    • SMILES: COC1=CC=CC(=C1C(=O)O)C2=CC=CC=C2

計算された属性

  • 精确分子量: 228.07866
  • 同位素质量: 228.078644241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 258
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5Ų
  • XLogP3: 3

じっけんとくせい

  • PSA: 46.53

[1,1'-Biphenyl]-2-carboxylic acid, 3-methoxy- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A011003116-250mg
3-Methoxybiphenyl-2-carboxylic acid
139287-43-7 97%
250mg
489.60 USD 2021-07-05
Alichem
A011003116-500mg
3-Methoxybiphenyl-2-carboxylic acid
139287-43-7 97%
500mg
782.40 USD 2021-07-05
Alichem
A011003116-1g
3-Methoxybiphenyl-2-carboxylic acid
139287-43-7 97%
1g
1,549.60 USD 2021-07-05

[1,1'-Biphenyl]-2-carboxylic acid, 3-methoxy- 関連文献

[1,1'-Biphenyl]-2-carboxylic acid, 3-methoxy-に関する追加情報

Chemical Profile and Applications of [1,1'-Biphenyl]-2-Carboxylic Acid, 3-Methoxy-

[CAS No. 139287-43-7] is a structurally unique organic compound belonging to the class of biphenyl derivatives with a substituted carboxylic acid functional group. The core structure of this molecule features a biphenyl backbone, where two benzene rings are connected via a single bond, and the 3-methoxy group is positioned on one of the aromatic rings. This compound has garnered attention in both academic and industrial research due to its potential applications in pharmaceutical development, materials science, and synthetic chemistry. The [1,1'-Biphenyl]-2-carboxylic acid, 3-methoxy- scaffold is particularly notable for its structural versatility, enabling it to serve as a building block for more complex molecules with tailored physicochemical properties.

The chemical structure of [1,1'-Biphenyl]-2-carboxylic acid, 3-methoxy- can be described as follows: the central biphenyl system consists of two phenyl rings (C6H5) connected at the para positions (C-1 and C-1'). On one of these rings (typically the first ring), a carboxylic acid group (-COOH) is attached at the C-2 position. Additionally, a methoxy group (-OCH3) is located at the C-3 position of the same ring. This arrangement imparts distinct electronic and steric effects to the molecule, influencing its reactivity and interactions with other chemical species. The presence of both electron-donating (methoxy) and electron-withdrawing (carboxylic acid) groups creates a balanced polarity profile, making this compound suitable for applications requiring precise control over molecular interactions.

Recent studies have highlighted the importance of biphenyl-based carboxylic acids in drug discovery programs targeting G protein-coupled receptors (GPCRs) and enzyme inhibition pathways. For instance, compounds with similar structural motifs have been explored as potential modulators of peroxisome proliferator-activated receptors (PPARs), which play critical roles in lipid metabolism and insulin sensitivity regulation. The methoxy substitution in [1,1'-Biphenyl]-2-carboxylic acid further enhances its solubility characteristics compared to non-substituted analogs, a property that is particularly valuable in pharmaceutical formulation development. Researchers have also noted that such substituents can influence bioavailability by altering partition coefficients between aqueous and lipid environments.

Synthetic approaches to [1,1'-Biphenyl]-2-carboxylic acid typically involve cross-coupling reactions such as Suzuki or Ullmann couplings to construct the biphenyl core. The introduction of the carboxylic acid functionality can be achieved through oxidative cleavage of alkene precursors or direct arylation strategies using transition metal catalysts like palladium complexes. Modern methodologies emphasize atom-efficient processes that minimize byproduct formation while maintaining high yields—key considerations for both laboratory-scale synthesis and industrial production pipelines.

In terms of physical properties, [1,1'-Biphenyl]-2-carboxylic acid exhibits moderate solubility in polar organic solvents such as ethanol or acetonitrile but shows limited water solubility due to its hydrophobic aromatic framework. Thermal stability analysis indicates that this compound remains intact under standard reaction conditions (typically below 200°C), although prolonged exposure to high temperatures may lead to decarboxylation or ring cleavage reactions depending on environmental factors like pH levels and solvent composition.

The biological activity profile of [1,1'-Biphenyl]-2-carboxylic acid has been investigated through various assays focusing on enzyme inhibition profiles and cell-based screening models. Notably, derivatives containing similar biphenyl scaffolds have demonstrated inhibitory effects against cyclooxygenase (COX) enzymes involved in inflammatory responses—a finding that suggests potential anti-inflammatory applications for this class of compounds when appropriately functionalized with additional pharmacophoric elements.

From an environmental perspective, lifecycle assessments indicate that [CAS No. 139287-43-7] poses minimal ecological risk when handled according to standard safety protocols during manufacturing processes or experimental workups involving small quantities typical in research settings rather than large-scale industrial operations where different regulatory frameworks apply regarding waste management practices.

Ongoing research continues to explore novel applications for [1,1'-Biphenyl]-2-carboxylic acid across multiple disciplines including polymer science where it might function as a monomer unit contributing specific mechanical properties; agrochemical development where selective herbicidal activities could emerge from strategic modifications; or even nanotechnology contexts where self-assembling behaviors driven by hydrogen bonding networks between adjacent molecules might enable formation of supramolecular architectures useful in sensor technologies among other innovations.

In conclusion,[CAS No. 139287-43-7] represents an intriguing example within contemporary chemical research owing not only to its intrinsic molecular architecture but also because it serves as platform upon which diverse functionalities can be appended through well-established synthetic transformations leading ultimately towards customized materials designed for particular end uses ranging from therapeutic agents through electronic components up into advanced composite systems requiring precise control over intermolecular forces governing macroscopic behavior patterns exhibited by final products derived therefrom after appropriate processing steps involving purification techniques followed by characterization methods ensuring compliance with quality standards set forth by relevant professional organizations operating within global scientific community contextually aligned with current best practices emphasizing sustainability principles throughout entire value chain spanning raw material sourcing all way through product disposal phases thereby promoting circular economy concepts integral part modern approach responsible innovation management frameworks adopted today across wide array industries relying heavily upon chemical inputs whether directly visible consumers goods sectors like pharmaceuticals cosmetics etcetera indirectly supporting infrastructure sectors requiring specialized chemicals fulfilling critical roles enabling technological advancements shaping future society developments globally speaking.

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